3'H-Spiro{piperidine-4,1'-pyrrolo[3,2-b]pyridine}-2'-one dihydrochloride
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Overview
Description
3’H-Spiro{piperidine-4,1’-pyrrolo[3,2-b]pyridine}-2’-one dihydrochloride is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. This particular compound features a piperidine ring fused with a pyrrolo[3,2-b]pyridine moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 3’H-Spiro{piperidine-4,1’-pyrrolo[3,2-b]pyridine}-2’-one dihydrochloride involves multiple steps, typically starting with the formation of the piperidine and pyrrolo[3,2-b]pyridine rings. One common synthetic route includes:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Pyrrolo[3,2-b]pyridine Ring: This involves the cyclization of pyrrole and pyridine derivatives, often using catalysts such as palladium or copper.
Spiro Linkage Formation: The final step involves the formation of the spiro linkage, which can be achieved through various cyclization reactions, often under high temperature and pressure conditions.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
3’H-Spiro{piperidine-4,1’-pyrrolo[3,2-b]pyridine}-2’-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at various positions on the rings, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
3’H-Spiro{piperidine-4,1’-pyrrolo[3,2-b]pyridine}-2’-one dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3’H-Spiro{piperidine-4,1’-pyrrolo[3,2-b]pyridine}-2’-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell growth. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and apoptosis.
Comparison with Similar Compounds
3’H-Spiro{piperidine-4,1’-pyrrolo[3,2-b]pyridine}-2’-one dihydrochloride can be compared with other spiro compounds, such as:
Spiro[indoline-3,2’-pyrrolidine]: This compound features a similar spiro linkage but with different ring structures.
Spiro[chromane-2,4’-piperidine]: This compound has a spiro linkage between a chromane and a piperidine ring.
Spiro[indole-3,2’-pyrrolidine]: Another spiro compound with an indole and pyrrolidine ring system.
The uniqueness of 3’H-Spiro{piperidine-4,1’-pyrrolo[3,2-b]pyridine}-2’-one dihydrochloride lies in its specific ring structure and the presence of both piperidine and pyrrolo[3,2-b]pyridine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
spiro[1H-pyrrolo[3,2-b]pyridine-3,4'-piperidine]-2-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.2ClH/c15-10-11(3-6-12-7-4-11)9-8(14-10)2-1-5-13-9;;/h1-2,5,12H,3-4,6-7H2,(H,14,15);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTAEKVJNAPEJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C=CC=N3)NC2=O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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